N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a complex organic compound notable for its structural features, which include a chlorinated benzothiazole moiety and a cyclohexanecarboxamide group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.
The compound can be synthesized through several organic chemistry methods, involving the cyclization of specific precursors and subsequent modifications to introduce the desired functional groups. Its unique structure makes it a valuable building block in the synthesis of more complex molecules.
N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The presence of the chloro group enhances its reactivity and potential interactions with biological targets.
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps:
The reaction conditions must be carefully controlled to optimize yield and minimize side reactions. For instance, temperature, solvent choice, and reaction time play crucial roles in determining the efficiency of each step.
The molecular formula of N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is C13H12ClN3OS, indicating a complex arrangement of atoms including carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. The structure features:
Key structural data includes:
N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity. For example, oxidation may increase its antimicrobial efficacy.
The mechanism of action for N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide primarily involves its interaction with specific molecular targets:
Studies indicate that this compound may exhibit significant activity against various inflammatory models in vitro and in vivo.
N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is generally characterized by:
The compound exhibits notable reactivity due to the presence of functional groups that facilitate various chemical transformations. Its ability to participate in both electrophilic and nucleophilic reactions makes it versatile for synthetic applications.
N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has several significant applications:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its potential across various scientific fields.
The 1,3-benzothiazole nucleus represents a privileged heterocyclic scaffold in drug discovery, characterized by a fusion of benzene and thiazole rings. This bicyclic system exhibits exceptional electronic properties and structural versatility, enabling diverse interactions with biological targets. The sulfur and nitrogen atoms within the thiazole ring create an electron-deficient system conducive to π-π stacking interactions, while the C2 position serves as a primary site for electrophilic substitution or functionalization, permitting extensive structural diversification [9]. These features collectively contribute to the scaffold's widespread exploitation in pharmaceutical design, particularly for targeting neurological disorders, infectious diseases, and oncological conditions.
Benzothiazole derivatives demonstrate remarkable biological activity modulation capabilities. Riluzole (6-trifluoromethoxybenzothiazol-2-amine), a clinically approved amyotrophic lateral sclerosis therapeutic, functions through glutamate neurotransmission interference and sodium channel blockade . Similarly, Pittsburgh Compound B (PiB), a benzothiazole-based imaging agent, specifically binds amyloid-beta plaques in Alzheimer's disease diagnostics via structural complementarity to β-sheet conformations . These examples underscore the scaffold's capacity for CNS targeting. Beyond neurological applications, benzothiazoles exhibit potent antimicrobial and anticancer properties. Compound 7 (undisclosed benzothiazole derivative) demonstrates exceptional antibacterial efficacy against Xanthomonas oryzae (EC~50~ = 11.4 mg/L) by disrupting cell morphology and biofilm formation [5]. The intrinsic bioactivity spectrum arises from the scaffold's ability to mimic peptide structures or enzyme substrates while maintaining metabolic stability—a property enhanced by the 6-chloro substitution in our target compound, which simultaneously reduces oxidative metabolism and improves membrane permeability [9].
Structure-activity relationship (SAR) studies consistently identify the C2 position as pharmacophoric critical. Research on dual sEH/FAAH inhibitors revealed that 2-(4-aminophenyl)benzothiazole derivatives exhibit low nanomolar inhibition (IC~50~ = 7-9.6 nM) against both enzymatic targets, attributable to optimal positioning of the phenyl ring for hydrophobic pocket accommodation [8]. Similarly, anticonvulsant benzothiazoles with aminoacetamide linkages at C2 demonstrate enhanced potency (ED~50~ = 6.5 mg/kg in MES test) compared to non-acetamide counterparts . These observations confirm that C2 functionalization dictates target engagement specificity and potency. The introduction of electron-withdrawing groups (particularly chlorine) at C6 further optimizes electronic distribution, enhancing receptor binding affinity and compound stability [2] [5].
Table 1: Biological Activities of Representative Benzothiazole Derivatives
Compound | Biological Activity | Key Metric | Structural Feature |
---|---|---|---|
Riluzole | Neuroprotective (ALS treatment) | Approved drug | 2-Amino, 6-trifluoromethoxy |
Pittsburgh Compound B | Amyloid imaging agent (Alzheimer's) | Cortical binding specificity | 2-(4'-Methylaminophenyl)-6-hydroxy |
Compound 7 | Antibacterial (Xanthomonas oryzae) | EC~50~ = 11.4 mg/L | Undisclosed C2 modification |
Y200-0162 | Pharmacological screening candidate | Molecular weight: 289.74 g/mol | 2-Pyridine-3-carboxamide, 6-chloro |
EVT-2920462 analog | Enzyme inhibition (sEH/FAAH) | IC~50~ = 7-9.6 nM | 2-Aryl substitution |
The cyclohexanecarboxamide group constitutes a strategically valuable conformational constraint element in medicinal chemistry. Unlike linear alkyl chains, this saturated carbocyclic system enforces distinct three-dimensional orientations of the amide bond, reducing rotational freedom while maintaining metabolic stability. The chair conformation of the cyclohexane ring positions substituents in either equatorial (preferred) or axial orientations, directly influencing the presentation of the carboxamide group to biological targets. This conformational behavior distinguishes cyclohexanecarboxamides from aromatic carboxamides or straight-chain analogues, providing unique spatial vectors for target engagement [3] [7]. In N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, the amide bond bridges the planar benzothiazole and non-planar cyclohexane ring, creating a stereoelectronic hybrid that simultaneously satisfies hydrophobic pocket requirements and hydrogen-bonding interactions—a critical feature observed in optimized enzyme inhibitors.
This moiety significantly modifies physicochemical properties compared to aromatic carboxamides. The alicyclic nature reduces overall molecular polarity while maintaining water solubility through the amide hydrogen-bonding capacity. LogP analyses of benzothiazol-2-yl carboxamides reveal consistent increases of 0.8-1.5 units when substituting phenylcarboxamide with cyclohexanecarboxamide, enhancing membrane permeability without compromising crystalline solid-state characteristics essential for formulation [3] [7]. Additionally, the absence of π-bonds in the cyclohexane ring eliminates unwanted charge-transfer interactions, reducing non-specific protein binding. Molecular weight analysis shows that cyclohexanecarboxamide incorporation (113.16 g/mol fragment) provides substantial steric bulk comparable to tert-butylphenyl groups but with superior metabolic stability—particularly against cytochrome P450-mediated oxidation, which rapidly degrades tert-butyl groups to carboxylic acids [3].
Synthetic methodologies for incorporating cyclohexanecarboxamide typically involve coupling reactions between 2-aminobenzothiazoles and cyclohexanecarbonyl derivatives. The most efficient approach employs in situ activation of cyclohexanecarboxylic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) esters, followed by nucleophilic attack by the C2 amine of 6-chlorobenzothiazole [3]. Alternative routes involve reaction with cyclohexanecarbonyl chloride, though this necessitates rigorous anhydrous conditions to prevent hydrolysis. Microwave-assisted synthesis significantly optimizes these reactions, reducing coupling times from hours to minutes while improving yields (typically >85% vs. 60-75% conventional) [9]. Post-synthetic purification often leverages the differential solubility of cyclohexanecarboxamide derivatives, where the alicyclic moiety enhances crystallization from ethanol/water mixtures compared to more soluble linear alkylamides [3].
Table 2: Impact of Carboxamide Moieties on Benzothiazole Compound Properties
Carboxamide Type | logP (Avg.) | Aqueous Solubility (µg/mL) | Metabolic Stability (t~1/2~) | Common Synthetic Approach |
---|---|---|---|---|
Cyclohexanecarboxamide | 3.2-3.8 | 15-40 | >60 min (human microsomes) | DCC coupling, NHS ester activation |
Phenylcarboxamide | 2.8-3.4 | 8-25 | 25-40 min | Acid chloride reaction |
n-Propylcarboxamide | 2.1-2.6 | 120-300 | 35-50 min | EDC coupling |
Acetamide | 1.5-2.0 | >500 | 20-30 min | Acetic anhydride reaction |
The strategic incorporation of chlorine atoms into benzothiazole scaffolds represents a transformative evolution in heterocyclic medicinal chemistry. Early investigations focused on halogenation effects at various ring positions, revealing that C6 chlorination uniquely enhanced both biological activity and physicochemical stability. The chlorine atom's strong electron-withdrawing character (-I effect) reduces electron density at N1 and C2, decreasing susceptibility to oxidative metabolism at these positions while increasing ring stability toward nucleophiles. Additionally, the chlorine atom serves as a hydrogen-bond acceptor mimic (due to its lone pairs) and enhances lipophilicity (contributing ~0.7 logP units), facilitating membrane penetration [5] [6]. These properties established 6-chlorobenzothiazole as a privileged scaffold, contrasting with unsubstituted or C4/C5-substituted analogues that demonstrated inferior pharmacokinetic profiles.
Significant milestones in chlorinated benzothiazole development include the discovery of 2-amino-6-chlorobenzothiazole as a precursor to riluzole derivatives in the 1980s, which demonstrated superior neuroprotective effects compared to non-chlorinated counterparts . The 1990s witnessed systematic exploration of 6-chloro-2-arylbenzothiazoles as kinase inhibitors, culminating in the identification of potent EGFR (epidermal growth factor receptor) inhibitors with sub-micromolar IC~50~ values. Agrochemical applications emerged concurrently, with 6-chloro-2-(3,4-dimethylphenyl)-1,3-benzothiazole demonstrating potent fungicidal activity against Botrytis cinerea (EC~50~ = 1.69 mg/L) [5]. The early 2000s marked the development of 6-chloro-2-carboxamide derivatives like N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide (PubChem CID: 748073) and N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide (ChemUniverse P38479), expanding structure-activity relationship databases [6] [7]. These compounds established the pharmacophoric necessity of combining 6-chloro substitution with C2 carboxamide functionalization for optimal target engagement.
Contemporary research focuses on molecular hybridization strategies combining the 6-chlorobenzothiazole core with diverse pharmacophores. N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide exemplifies this approach, merging the metabolic stability of chlorinated benzothiazole with the conformational restraint of cyclohexanecarboxamide [3]. Recent synthetic advances enable efficient production of such hybrids through microwave-assisted amidation (yields >90% in <15 minutes) or visible-light-promoted cyclization, replacing traditional thermal methods requiring prolonged reflux [9]. Computational analyses of these hybrids reveal distinctive electrostatic potential maps where the chlorine atom creates a localized positive region adjacent to the benzothiazole ring, facilitating interactions with enzyme active-site nucleophiles—a property exploited in designing covalent inhibitors targeting cysteine residues [8]. These innovations position chlorinated benzothiazole derivatives at the forefront of rational drug design across therapeutic domains.
Table 3: Evolution of Chlorinated Benzothiazole Derivatives in Pharmaceutical Development
Time Period | Development Focus | Representative Compound | Key Advancement |
---|---|---|---|
1980s | Neuroprotective agents | 2-Amino-6-chlorobenzothiazole | Enhanced metabolic stability vs. non-chlorinated |
1990s | Kinase inhibitors | 6-Chloro-2-(3-bromophenyl)benzothiazole | EGFR inhibition IC~50~ = 0.42 µM |
Early 2000s | Carboxamide derivatives | N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide | Expanded SAR database |
2010-2015 | Dual-target inhibitors | 2-(4-Aminophenyl)-6-chlorobenzothiazole | sEH/FAAH dual inhibition IC~50~ <10 nM |
2015-Present | Hybrid pharmacophores | N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | Optimized conformation and bioavailability |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0